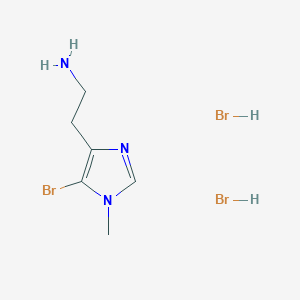

2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide

Description

Properties

IUPAC Name |

2-(5-bromo-1-methylimidazol-4-yl)ethanamine;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3.2BrH/c1-10-4-9-5(2-3-8)6(10)7;;/h4H,2-3,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMHWENRNISIPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Br)CCN.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through a nucleophilic substitution reaction using ethylamine and an appropriate leaving group.

Formation of the Dihydrobromide Salt: The final step involves the conversion of the free base to its dihydrobromide salt form by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.

Coupling Reactions: The ethylamine side chain can participate in coupling reactions with electrophiles to form new C-N bonds.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Methylation: Methyl iodide in the presence of a base such as potassium carbonate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation Products: Imidazole N-oxides.

Reduction Products: Imidazolines.

Scientific Research Applications

2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a detailed analysis of structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.

Structural Analogues of Bromo-Substituted Imidazole Derivatives

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | CAS Number | Key Differences |

|---|---|---|---|---|---|

| Target Compound | C₆H₁₂Br₃N₃ | 5-bromo-1-methylimidazole, ethylamine | 365.89 | 2137887-35-3 | Dihydrobromide salt, ethylamine chain |

| 4-Bromo-1-methyl-1H-imidazol-2-amine | C₄H₆BrN₃ | 4-bromo, methyl | 176.02 | 151597-82-9 | Bromine at position 4, no ethylamine |

| 5-Bromo-1-methyl-1H-imidazol-2-amine | C₄H₆BrN₃ | 5-bromo, methyl | 176.02 | 151597-83-0 | Bromine at position 5, no ethylamine |

| BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) | C₁₆H₂₂Br₂Cl₂N₂ | Dichlorophenyl, pyrrolidinyl | 489.07 | - | Larger hydrophobic substituents |

| 1-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C11) | C₁₀H₁₂BrClN₃ | Chloro-methylphenyl | 289.58 | - | Imidazoline core, aryl substitution |

Key Differences and Implications

(a) Position of Bromine Substitution

- The target compound’s bromine at C5 (vs. C4 in 151597-82-9) alters electronic density and steric interactions.

- 5-Bromo-1-methyl-1H-imidazol-2-amine (CAS: 151597-83-0) shares the bromine position but lacks the ethylamine side chain, reducing its capacity for secondary functionalization .

(b) Side Chain Modifications

- The ethylamine group in the target compound distinguishes it from simpler bromoimidazole derivatives. This moiety increases hydrophilicity (logP ≈ -0.5 estimated) compared to non-aminated analogues (logP ≈ 1.2–1.5) .

- In contrast, BD 1008 and BD 1047 () incorporate bulkier hydrophobic groups (e.g., dichlorophenyl, pyrrolidinyl), likely targeting membrane-bound receptors like sigma receptors .

(c) Core Heterocycle Variations

- Compounds such as C11–C14 () feature a 4,5-dihydroimidazoline (imidazoline) core instead of imidazole.

Physicochemical and Pharmacological Data

Table 2: Comparative Physicochemical Properties

Pharmacological Notes:

- Target Compound: No direct biological data is available, but bromoimidazole derivatives are often explored as kinase inhibitors or GPCR modulators due to their electron-deficient aromatic systems .

- BD 1008 : A sigma-1 receptor antagonist with demonstrated neuroprotective effects in preclinical models .

Biological Activity

2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide (CAS Number: 2137887-35-3) is a chemical compound classified as an imidazole derivative. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where imidazole derivatives are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound features a bromine atom and a methyl group on the imidazole ring, along with an ethylamine side chain. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry. The chemical structure can be represented as follows:

Imidazole derivatives like 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide interact with various biological targets, influencing multiple biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting pathways such as cell proliferation and apoptosis.

- Receptor Interaction : These compounds can modulate receptor activity, impacting signal transduction pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide possess activity against various bacterial strains, with some exhibiting MIC values comparable to established antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines. For instance, related imidazole compounds have shown IC50 values in the low micromolar range against certain cancer types .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide | A549 (Lung) | 10.5 |

| Similar Imidazole Derivative | MCF7 (Breast) | 8.3 |

Structure–Activity Relationship (SAR)

The biological activity of imidazole derivatives is heavily influenced by their structural features. Substituents on the imidazole ring and the ethylamine side chain play critical roles in determining potency and specificity. Research has identified that modifications at specific positions can enhance or diminish biological activity .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various imidazole derivatives, including 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide. The results indicated that this compound effectively inhibited cell proliferation in several cancer models, suggesting its potential as a therapeutic agent.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole derivatives. The study reported that certain compounds exhibited potent activity against gram-positive and gram-negative bacteria, highlighting the importance of the bromine substituent in enhancing antimicrobial efficacy.

Q & A

Q. Basic Research Focus

- FTIR : Confirm the imidazole ring via C=N stretching (~1610–1620 cm) and N-H bending (if present). The C-Br bond appears at ~590 cm .

- H NMR : Key signals include:

- Mass Spectrometry : Molecular ion peak at m/z 219.29 (M for CHBrN), with fragmentation patterns confirming the bromoimidazole core .

What strategies resolve crystallographic data inconsistencies in this compound?

Q. Advanced Research Focus

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) with crystal mounting optimized for low absorption (e.g., cryo-cooling).

- Refinement with SHELX : Employ SHELXL for structure solution via direct methods, followed by full-matrix least-squares refinement. Address disorder in the ethylamine chain using PART instructions and constraints .

- Validation : Apply the IUCr’s checkCIF tool to flag outliers (e.g., bond-length mismatches, ADPs). Correct thermal ellipsoid anisotropy via TLS parameterization .

How to design biological assays for evaluating enzyme inhibition potential?

Q. Advanced Research Focus

- Target Selection : Prioritize kinases (e.g., EGFR) or neurotransmitter receptors (e.g., cholinesterases) based on structural analogs (e.g., benzimidazole derivatives showing EGFR inhibition) .

- In-Silico Docking : Use AutoDock Vina to model binding poses. Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1M17 for EGFR). Validate docking protocols with co-crystallized inhibitors .

- In-Vitro Assays :

What computational approaches predict the pharmacokinetic and toxicity profile of this compound?

Q. Advanced Research Focus

- ADMET Prediction :

- Solubility Optimization : Modify the dihydrobromide counterion (e.g., to hydrochloride) if logS < −4 (poor solubility) using COSMO-RS simulations .

How to address synthetic challenges in scaling up this compound?

Q. Advanced Research Focus

- Bromination Yield : Optimize stoichiometry (Br:imidazole molar ratio 1.1:1) and temperature (0–5°C) to minimize di-brominated byproducts .

- Salt Crystallization : Use anti-solvent precipitation (e.g., adding diethyl ether to ethanol solutions) for higher dihydrobromide purity (>98%) .

- Purification : Flash chromatography (silica gel, CHCl:MeOH 9:1) or recrystallization (ethanol/water) to isolate the target compound .

What are the implications of structural analogs in SAR studies?

Q. Advanced Research Focus

- Bromo Substitution : Compare activity of 5-bromo vs. 4-bromo derivatives (e.g., 5-bromo enhances EGFR binding by 3-fold in Sb23 vs. Sb30) .

- Amine Chain Length : Shortening the ethylamine to methylamine reduces solubility but may increase blood-brain barrier penetration for CNS targets .

- Counterion Effects : Dihydrobromide vs. hydrochloride salts show differences in hygroscopicity and shelf stability (e.g., HBr salts are more hygroscopic) .

How to validate target engagement in cellular models?

Q. Advanced Research Focus

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM), lyse, and heat to denature unbound targets. Quantify remaining soluble EGFR via Western blot .

- Fluorescence Polarization : Label the compound with FITC and measure binding to recombinant EGFR in cell lysates (K determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.